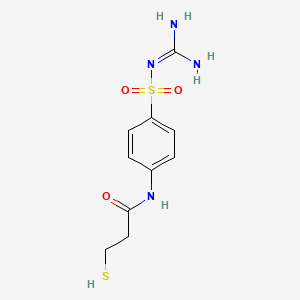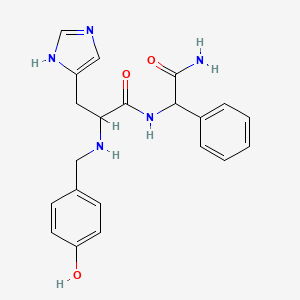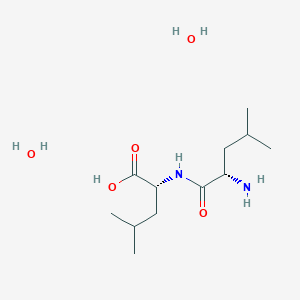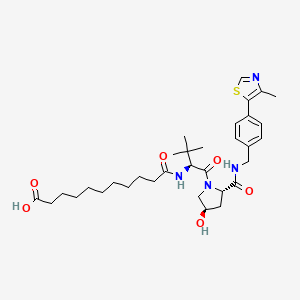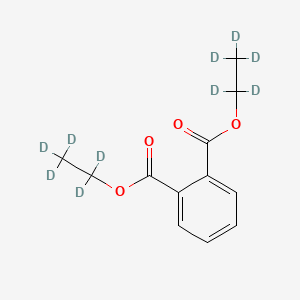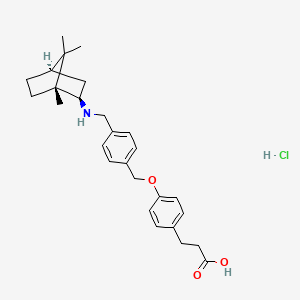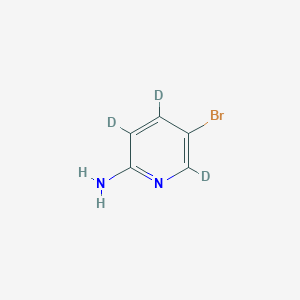
2-Amino-5-bromopyridine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromopyridine-d3, also known as 5-Bromo-2-pyridinamine-d3, is a deuterium-labeled derivative of 2-Amino-5-bromopyridine. This compound is primarily used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium labeling is often employed in drug development and pharmacokinetic studies to trace and quantify the behavior of molecules within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromopyridine typically involves the bromination of 2-aminopyridine. The process begins with dissolving 2-aminopyridine in acetic acid, followed by the addition of bromine in acetic acid under controlled temperature conditions. The reaction mixture is then neutralized with sodium hydroxide to precipitate the product .
Industrial Production Methods: Industrial production of 2-Amino-5-bromopyridine-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for incorporating deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromopyridine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds.
Reductive Amination: This compound is used for labeling oligosaccharides via reductive amination.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts and organoboron compounds.
Sonogashira Coupling: Palladium catalysts and alkynes.
Reductive Amination: Reducing agents like sodium cyanoborohydride
Major Products: The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
2-Amino-5-bromopyridine-d3 is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Used in labeling studies to trace molecular interactions and metabolic pathways.
Medicine: Employed in drug development to study pharmacokinetics and drug metabolism.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromopyridine-d3 involves its interaction with molecular targets through its bromine and amino groups. These functional groups enable the compound to participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Comparison with Similar Compounds
- 2-Amino-5-chloropyridine
- 2-Amino-5-iodopyridine
- 2-Amino-3-bromopyridine
Comparison: 2-Amino-5-bromopyridine-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it an excellent tracer in research studies. Compared to its non-deuterated counterparts, it offers improved accuracy in tracking and quantification .
Properties
Molecular Formula |
C5H5BrN2 |
|---|---|
Molecular Weight |
176.03 g/mol |
IUPAC Name |
5-bromo-3,4,6-trideuteriopyridin-2-amine |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
InChI Key |
WGOLHUGPTDEKCF-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1Br)[2H])N)[2H] |
Canonical SMILES |
C1=CC(=NC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


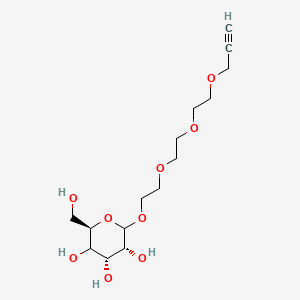



![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
